molecular formula C8H7ClN2OS B8737513 [2-(5-chlorothiophen-2-yl)-1H-imidazol-5-yl]methanol

[2-(5-chlorothiophen-2-yl)-1H-imidazol-5-yl]methanol

Cat. No.: B8737513
M. Wt: 214.67 g/mol
InChI Key: RLSDIUFYOBVIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(5-chlorothiophen-2-yl)-1H-imidazol-5-yl]methanol is a chemical compound that features a thiophene ring substituted with a chlorine atom and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-chlorothiophen-2-yl)-1H-imidazol-5-yl]methanol typically involves multi-step reactions. One common method starts with the chlorination of thiophene to produce 5-chlorothiophene. This intermediate is then subjected to a series of reactions, including formylation and cyclization, to introduce the imidazole ring. The final step involves the reduction of the formyl group to yield the methanol derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

[2-(5-chlorothiophen-2-yl)-1H-imidazol-5-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[2-(5-chlorothiophen-2-yl)-1H-imidazol-5-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of [2-(5-chlorothiophen-2-yl)-1H-imidazol-5-yl]methanol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the thiophene and imidazole rings in [2-(5-chlorothiophen-2-yl)-1H-imidazol-5-yl]methanol provides unique chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects distinguish it from other similar compounds .

Properties

Molecular Formula

C8H7ClN2OS

Molecular Weight

214.67 g/mol

IUPAC Name

[2-(5-chlorothiophen-2-yl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C8H7ClN2OS/c9-7-2-1-6(13-7)8-10-3-5(4-12)11-8/h1-3,12H,4H2,(H,10,11)

InChI Key

RLSDIUFYOBVIAI-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C2=NC=C(N2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-chlorothiophene-2-carboximidic acid ethyl ester (38.7 g, 0.171 mol), 15.4 g of dihydroxyacetone (0.171 mol) and 102.18 g of gaseous ammonia (6.0 mol) in 500 ml of methanol was heated at 77° C. in a high-pressure reactor. After cooling and evaporation under vacuum, ammonium chloride was filtered and washed with methanol. The filtrate was concentrated under vacuum and yielded 35.1 g of crude product, which was used without further purification.
Quantity
38.7 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
102.18 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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